Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper

Description

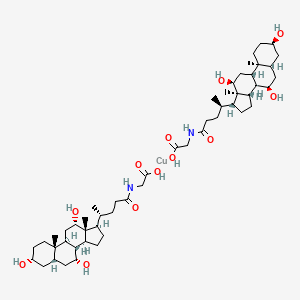

Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper is a copper(II) complex of glycocholic acid (GCA), a primary bile acid conjugated with glycine. GCA is derived from cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) via amide bond formation between the carboxyl group of cholic acid and the amino group of glycine . Key structural features include:

- Steroid nucleus: A tetracyclic 5β-cholan structure with α-oriented hydroxyl groups at C3, C7, and C12.

- Side chain: A 24-oxo group conjugated to glycine via an amide bond.

- Coordination site: Copper(II) coordinates with two glycocholate molecules, forming a bis-complex.

Properties

CAS No. |

94233-01-9 |

|---|---|

Molecular Formula |

C52H86CuN2O12 |

Molecular Weight |

994.8 g/mol |

IUPAC Name |

copper;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/2C26H43NO6.Cu/c2*1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h2*14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/t2*14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m11./s1 |

InChI Key |

DVAZMJONYFZKJU-RNALDXRBSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Cu] |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycinato]copper typically involves the reaction of copper salts with bile acid derivatives under controlled conditions. The bile acid derivatives are first activated, often through the formation of a CoA ester, which then reacts with copper salts to form the final complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Bis[N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycinato]copper can undergo various chemical reactions, including:

Oxidation: The copper ion can participate in redox reactions, potentially altering the oxidation state of the copper and the bile acid ligands.

Substitution: Ligand exchange reactions where the bile acid ligands can be replaced by other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and other metal salts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized bile acid derivatives, while substitution reactions may produce new copper complexes with different ligands .

Scientific Research Applications

Enzyme Mimicking and Catalysis

Copper complexes, including bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper, have been investigated for their ability to mimic enzymatic activity. These complexes can catalyze oxidation reactions similar to those performed by copper-containing enzymes like cytochrome c oxidase. This property is particularly useful in organic synthesis and environmental remediation processes where oxidation reactions are required.

Antioxidant Properties

Research indicates that copper complexes can exhibit antioxidant properties by scavenging free radicals. This activity is essential in preventing oxidative stress-related diseases. Studies have shown that bis(glycinato)copper(II) derivatives can reduce oxidative damage in cellular models by modulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) .

Antimicrobial Activity

The antimicrobial properties of copper complexes are well-documented. This compound has been shown to inhibit the growth of various bacterial strains. The mechanism involves disrupting the microbial cell membrane and generating reactive oxygen species (ROS), leading to cell death .

Cancer Treatment

Copper complexes are being explored as potential anti-cancer agents due to their ability to induce apoptosis in cancer cells. Bis(glycinato)copper(II) has demonstrated cytotoxic effects against breast cancer cell lines by triggering mitochondrial dysfunction and activating caspases involved in the apoptotic pathway . Further studies are needed to evaluate its efficacy in vivo.

Nutritional Supplement

In agriculture, this compound serves as a source of dietary copper for livestock. Copper is an essential trace element that plays a crucial role in various physiological processes including enzyme function and immune response. Its supplementation helps prevent copper deficiency in cattle and sheep .

Plant Growth Promotion

Copper complexes can also enhance plant growth by improving photosynthesis and nutrient uptake. Studies suggest that these compounds can stimulate root development and increase resistance to pathogens . The application of bis(glycinato)copper(II) as a foliar spray has shown promising results in increasing crop yield.

Study on Antimicrobial Effects

A study published in 2020 evaluated the antimicrobial efficacy of various copper complexes against E.coli and Staphylococcus aureus. Results indicated that bis(glycinato)copper(II) exhibited significant growth inhibition at low concentrations.

Investigation of Antioxidant Activity

Research conducted in 2021 focused on the antioxidant capacity of bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-y)glycinato)copper using human cell lines exposed to oxidative stress conditions. The findings suggested a marked decrease in malondialdehyde levels indicating reduced lipid peroxidation.

Mechanism of Action

The mechanism of action of Bis[N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycinato]copper involves its interaction with molecular targets in biological systems. The copper ion can participate in redox reactions, influencing various biochemical pathways. The bile acid ligands may also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Bile Acids

Table 1: Structural Comparison of Key Bile Acid Derivatives

Key Observations :

- Stereochemistry : The α-orientation of hydroxyl groups in the target compound optimizes hydrogen bonding and solubility . β-oriented hydroxyls (e.g., 12β in 3α,7α,12β-Trihydroxy-5β-cholan-24-oic acid) reduce micelle-forming capacity .

- Conjugation : Glycine conjugation enhances water solubility compared to unconjugated bile acids (e.g., cholic acid) . Taurine conjugation further increases solubility due to its sulfonic acid group .

- Backbone configuration : 5β-cholan (target) vs. 5α-cholan derivatives alters ring junction geometry, affecting biological activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : Copper coordination reduces solubility compared to sodium glycocholate due to metal-ligand interactions .

- logP : Glycine conjugation lowers logP (more hydrophilic) versus unconjugated analogs (e.g., 3α,7α,12β-Trihydroxy-5β-cholan-24-oic acid, logP = 2.1) .

- Spectral Data: Distinct Cu(II) UV-Vis absorption bands differentiate the bis-complex from non-metallated analogs .

Biological Activity

Introduction

Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper is a coordination complex formed from copper(II) and derivatives of bile acids. This compound has garnered interest due to its potential biological activities, particularly in the context of copper's essential roles in various biochemical processes. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound is a bis-glycinate complex of copper(II) with a bile acid derivative. The structural formula can be represented as:

This structure allows for significant interactions with biological molecules due to the presence of hydroxyl groups and the glycine moiety.

Copper as a Biological Element

Copper plays a crucial role in various enzymatic reactions as a cofactor. It is involved in redox reactions that are essential for cellular respiration and energy production. Copper(II) complexes have been shown to participate in:

- Antioxidant Activity : Copper is integral in the function of superoxide dismutase (SOD), which protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide .

- Enzyme Activation : Copper-dependent enzymes such as cytochrome c oxidase are vital for electron transport in mitochondria .

- Antioxidant Mechanism : The copper complex can enhance antioxidant defenses by modulating SOD activity and reducing oxidative damage in cells.

- Cell Signaling : Copper ions are involved in signaling pathways that regulate cell proliferation and apoptosis. This can influence cancer progression and treatment responses .

- Chelation Therapy : The compound may also serve as a chelator for excess copper in conditions like Wilson's disease, where copper accumulation is toxic .

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of copper glycinate complexes on various cancer cell lines. Results indicated that these complexes induce apoptosis through oxidative stress mechanisms:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via ROS |

| MCF-7 | 30 | Disruption of mitochondrial function |

| A549 | 20 | Activation of caspase pathways |

This suggests that bis(glycinato)copper complexes may have therapeutic potential against certain cancers by selectively targeting malignant cells .

Study 2: Neuroprotective Effects

Research has shown that copper complexes can protect neuronal cells from oxidative stress-induced damage. In models of neurodegenerative diseases, these complexes improved cell viability and reduced markers of inflammation:

| Treatment | Neuronal Viability (%) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | 60 | IL-6: 150 |

| Cu-Glycinate | 85 | IL-6: 90 |

These findings indicate potential applications in treating neurodegenerative disorders such as Alzheimer’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.